(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
Overview
Description
“(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate” is a chemical compound with the empirical formula C19H19NO5 . It is a solid substance and is used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O
. The InChI code for this compound is 1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 341.36 . It is a solid substance with a boiling point of 567.9°C at 760 mmHg . The compound should be stored in a sealed and dry environment at 2-8°C .Scientific Research Applications
Solvatochromic Properties and Dipole Moment Estimation : A study by Joshi et al. (2015) investigated the electronic absorption and fluorescence spectra of a coumarin derivative related to "(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate". This research was focused on understanding the solvatochromic properties and estimating the ground and excited state dipole moments using solvatochromic shift methods.
Synthesis of β-Amino Acids : The paper by Ellmerer-Müller et al. (1998) reported the successful application of the Arndt-Eistert protocol to synthesize enantiomerically pure N-Fmoc-protected β-amino acids from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected α-amino acids.
Preparation for Solid-Phase Syntheses of β2- and β2/β3-Peptides : In the study by Šebesta and Seebach (2003), the preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains was described, emphasizing its suitability for large-scale preparation for solid-phase syntheses of β-peptides.
Synthesis of Heterocyclic Systems : Selič, Grdadolnik, and Stanovnik (1997) explored the synthesis of heterocyclic systems using derivatives of "this compound" for the preparation of various compounds, including pyrido-[1,2-a]pyrimidin-4-ones and 1-benzopyran-2-ones (Selič et al., 1997).
Self-Assembled Structures of Fmoc Modified Amino Acids : Gour et al. (2021) reported the self-assembled structures formed by Fmoc-modified aliphatic uncharged single amino acids, including (((9H-fluoren-9-yl)methoxy)carbonyl)-L-alanine and related compounds. This study explored the influence of concentration and temperature on the morphology of self-assembled structures (Gour et al., 2021).
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Fmoc-Ser-OMe, also known as (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate or Fmoc-L-serine methyl ester, is a hydroxylated L-amino acid protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group .
Target of Action
The primary targets of Fmoc-Ser-OMe are proteins and peptides. It is used in the synthesis of phosphopeptides, playing a major role in the characterization of protein phosphorylation/dephosphorylation .
Mode of Action
Fmoc-Ser-OMe interacts with its targets by being incorporated into the growing peptide chain during synthesis . It acts as a chromo/fluorophores modified protein and emits visible to near-infrared lights efficiently . It also glycosylates and produces small mucin-related O-linked glycopeptides, acting as an alcohol acceptor .
Biochemical Pathways
Fmoc-Ser-OMe is involved in the synthesis of chlorophyll–amino acid conjugates . It also participates in the synthesis of phosphopeptides, which are crucial for the regulation of virtually every cellular function in eukaryotic organisms .
Pharmacokinetics
It is known that the compound is used in solid-phase peptide synthesis, suggesting that it is stable under the conditions used in these procedures .
Result of Action
The result of Fmoc-Ser-OMe’s action is the production of modified proteins and peptides that have various applications. For example, it can produce proteins that emit visible to near-infrared lights efficiently . It also results in the production of small mucin-related O-linked glycopeptides .
Action Environment
The action of Fmoc-Ser-OMe can be influenced by environmental factors such as the conditions used in peptide synthesis. For example, the use of different solvents can affect the efficiency of Fmoc-Ser-OMe incorporation into peptides
Properties
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQVLIVWQMWACQ-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427286 | |
Record name | (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82911-78-2 | |
Record name | (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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